(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
CAS No.: 31202-69-4
VCID: VC21537276
Molecular Formula: C11H22N2O4
Molecular Weight: 246,3 g/mole
* For research use only. Not for human or veterinary use.

Description |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine. It is widely used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group, which stabilizes the amino functionality during chemical reactions . This compound has a molecular formula of C₁₁H₂₂N₂O₄ and a molecular weight of approximately 246.3 g/mol . Peptide SynthesisThis compound is a crucial building block in peptide synthesis. The Boc group protects the amino functionality, allowing for selective modifications during coupling reactions. It facilitates the synthesis of longer peptide chains by enabling peptide bond formation . Biochemical StudiesIt is used in biochemical research to study protein structure and function, particularly in understanding enzyme mechanisms and interactions involving serine proteases. Drug DevelopmentThe compound is instrumental in designing peptide-based therapeutic agents. Its ability to facilitate peptide bond formation and interact with biological targets makes it valuable in medicinal chemistry. Mechanism of Action(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid acts as a substrate for serine proteases involved in coagulation and fibrinolysis. The interaction with these enzymes can lead to changes in their enzymatic activity, affecting biochemical pathways related to these processes. Peptide Synthesis EfficiencyA study demonstrated that using this compound significantly improved dipeptide synthesis efficiency. Specific coupling reagents allowed for high yields within short reaction times, showcasing its utility in rapid peptide formation.
Enzymatic Activity ModulationResearch indicated that this compound influences serine protease activity, affecting coagulation pathways. This modulation was assessed through kinetic studies that revealed changes in enzyme activity upon interaction with the compound. Storage and Handling |
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CAS No. | 31202-69-4 | |||||||||
Product Name | (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | |||||||||
Molecular Formula | C11H22N2O4 | |||||||||
Molecular Weight | 246,3 g/mole | |||||||||
IUPAC Name | (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |||||||||
Standard InChI | InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |||||||||
Standard InChIKey | VVQIIIAZJXTLRE-MRVPVSSYSA-N | |||||||||
Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@H](C(=O)[O-])[NH3+] | |||||||||
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])[NH3+] | |||||||||
Synonyms | H-D-Lys(Boc)-OH;31202-69-4;(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoicacid;N-epsilon-Boc-D-lysine;AmbotzHAA6310;AC1Q1NF7;SCHEMBL3603914;CTK8B8171;MolPort-008-268-049;n6-(tert-butoxycarbonyl)-d-lysine;ZINC2555030;ANW-59536;AM81961;AJ-39677;AK-49670;AB0020103;TC-148281;FT-0647974;FT-0689471;V0863;K-7396;Q-101585 | |||||||||
PubChem Compound | 7018774 | |||||||||
Last Modified | Aug 15 2023 |
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